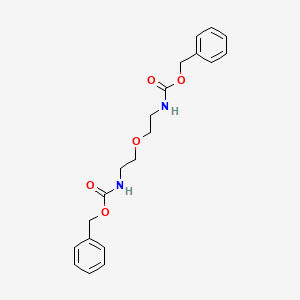

(2-(2-BENZYLOXYCARBONYLAMINO-ETHOXY)-ETHYL)-CARBAMIC ACID BENZYL ESTER

Cat. No. B8807475

Key on ui cas rn:

71347-90-5

M. Wt: 372.4 g/mol

InChI Key: WHDWFMZBTHOBGF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05914313

Procedure details

A solution of 3.5 grams (3.31 mmol) of 1-[4,5-dihydroxy-N2 -(4-octyloxybenzoyl)ornithine]-5-(3-hydroxyglutamine)-6-(3-hydroxyproline) echinocandin B, 16.13 grams (82.7 mmol) 2-(N-benzyloxycarbonylamino)ethanol and 768 milligrams (3.31 mmol) of (1S)-(+)-10-camphorsulfonic acid in 120 mL of anhydrous dixane and 12 mL of anhydrous N,N-dimethylformamide was stirred at 25° C. The reaction was monitored by analytical HPLC using "ZORBAX" RX-C18 column and a solvent system of 55% CH3CN/H2O at a flow rate of 1.5 mL/min with UV detection at 210 and 277 nm. After about 20 hours >95 percent conversion to product (tR =3.76 min) was noted. The reaction mixture was neutralized by the addition of 3.5 mL of 1M NaHCO3 and then diluted with 135 mL of H2O. The resulting solution was filtered and the filtrate pump-injected onto a "DELTA-PAK" C18 cartridge column (47 mm×30 cm) and eluted using step gradient (45-55% CH3CN/H2O) elution at a flow rate of 50 mL/min. The appropriate fractions were combined, diluted with 250 milliliters of water and the product recovered by solid-phase extraction using the same column in 5% CH3CN/H2O. The extracted material was pump-injected onto the column, then eluted with 95% CH3CN/H2O, the product containing eluates pooled, concentrated and lyophilized to obtain the N-benzyloxycarbonylaminoethyl ether intermediate in a yield of 2.3 grams (56%) as a white amorphous solid: HPLC assay at 210 nm >97% product. Mass spectrum: (FAB) 1242.7 (M+Li)+

[Compound]

Name

1-[4,5-dihydroxy-N2 -(4-octyloxybenzoyl)ornithine] 5-(3-hydroxyglutamine) 6-(3-hydroxyproline) echinocandin B

Quantity

3.5 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:8][C:9]([NH:11][CH2:12][CH2:13][OH:14])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C@:15]12([CH2:25]S(O)(=O)=O)C(C)(C)[CH:19]([CH2:20][CH2:21]1)[CH2:18][C:16]2=O.[CH3:30][N:31](C)[CH:32]=[O:33].[C:35]([O-])(O)=O.[Na+].[OH2:40]>CC#N.O>[CH2:25]([O:40][C:32]([NH:31][CH2:30][CH2:35][O:14][CH2:13][CH2:12][NH:11][C:9]([O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:10])=[O:33])[C:15]1[CH:16]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:3.4,6.7|

|

Inputs

Step One

[Compound]

|

Name

|

1-[4,5-dihydroxy-N2 -(4-octyloxybenzoyl)ornithine] 5-(3-hydroxyglutamine) 6-(3-hydroxyproline) echinocandin B

|

|

Quantity

|

3.5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

16.13 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)OC(=O)NCCO

|

|

Name

|

|

|

Quantity

|

768 mg

|

|

Type

|

reactant

|

|

Smiles

|

[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

12 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

3.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(O)[O-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

135 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC#N.O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting solution was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the filtrate pump-injected onto a "DELTA-PAK" C18 cartridge column (47 mm×30 cm) and eluted

|

WASH

|

Type

|

WASH

|

|

Details

|

step gradient (45-55% CH3CN/H2O) elution at a flow rate of 50 mL/min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with 250 milliliters of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product recovered by solid-phase extraction

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with 95% CH3CN/H2O

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the product containing eluates

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

Outcomes

Product

Details

Reaction Time |

3.76 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)OC(=O)NCCOCCNC(=O)OCC1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |